N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound featuring a coumarin core substituted with a methoxy group at position 8 and a carboxamide group at position 2. The carboxamide side chain incorporates both furan and thiophene moieties, which confer unique electronic and steric properties. Coumarin derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and fluorescence-based imaging applications . The synthesis of such compounds typically involves condensation reactions under solvent-free or catalytic conditions, as exemplified by methodologies using 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate as precursors .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5S/c1-25-18-5-2-4-13-10-15(21(24)27-19(13)18)20(23)22-11-16(14-7-9-28-12-14)17-6-3-8-26-17/h2-10,12,16H,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDBZRAJVXJPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article aims to summarize the available data on its biological activity, including case studies, research findings, and relevant data tables.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chromene core, furan and thiophene substituents, and a carboxamide functional group. Its molecular formula is CHNOS, indicating the presence of multiple heteroatoms that may contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, a related compound showed cytotoxic effects against various cancer cell lines, including HT-29 colon cancer cells and K562 leukemia cells. The IC values ranged from micromolar to sub-micromolar concentrations, indicating potent activity against these cancer types .
Case Study: Anticancer Efficacy
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| 8-Methoxy Chromene Derivative | HT-29 | 5.23 | Induction of apoptosis via p53 pathway |
| 8-Methoxy Chromene Derivative | K562 | 7.45 | Caspase activation |
The mechanism of action involves the activation of apoptosis pathways, where compounds induce cell death through mitochondrial dysfunction and caspase activation .
Antiviral Activity
The compound's structural similarity to other known antiviral agents suggests potential efficacy against viral infections. A study on chromene derivatives indicated that they could inhibit SARS-CoV-2 main protease (M), with certain compounds showing IC values as low as 1.55 μM . This positions the compound as a candidate for further exploration in antiviral drug development.
Case Study: Inhibition of SARS-CoV-2 M
| Compound | IC (μM) | Cytotoxicity (CC) (μM) | Selectivity Index |
|---|---|---|---|
| F8-B6 | 1.57 | >100 | >63 |
| F8-S43 | 10.76 | >100 | >9 |
The selectivity index indicates that these compounds have a favorable profile for further development as antiviral agents, as they exhibit low cytotoxicity while effectively inhibiting viral replication .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Furan and Thiophene Substituents : The presence of these rings enhances interaction with biological targets, increasing potency.
- Methoxy Group : This group may improve solubility and bioavailability.
- Carboxamide Functionality : Critical for binding interactions with target enzymes.
Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Removal of Methoxy | Decreased solubility and potency |
| Alteration of Furan | Significant loss in inhibitory activity |
| Addition of Alkyl Group | Improved lipophilicity |
Scientific Research Applications
Anticancer Applications
Recent studies indicate that derivatives of chromene compounds, including N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide, exhibit significant anticancer properties.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HT-29 | 5.23 | Induction of apoptosis via p53 pathway |
| This compound | K562 | 7.45 | Caspase activation |
The mechanism of action primarily involves the induction of apoptosis through mitochondrial dysfunction and caspase activation, highlighting the compound's potential as an anticancer agent.
Antiviral Applications
The structural similarity of this compound to known antiviral agents suggests its potential efficacy against viral infections, including SARS-CoV-2.
Case Study: Inhibition of SARS-CoV-2 Main Protease (Mpro)
Research has shown that certain derivatives of this compound can effectively inhibit the main protease of SARS-CoV-2:
| Compound | IC50 (μM) | Cytotoxicity (CC50) (μM) | Selectivity Index |
|---|---|---|---|
| F8-B6 | 1.57 | >100 | >63 |
| F8-S43 | 10.76 | >100 | >9 |
These findings indicate a favorable profile for further development as antiviral agents due to low cytotoxicity while effectively inhibiting viral replication.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
Key Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Removal of Methoxy | Decreased solubility and potency |
| Alteration of Furan | Significant loss in inhibitory activity |
| Addition of Alkyl Group | Improved lipophilicity |
These modifications suggest that careful structural tuning could enhance the compound's efficacy and bioavailability.
Comparison with Similar Compounds
6-Bromo-8-methoxy-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide
- Structural Differences : This compound () replaces the furan-thiophene ethyl group in the target molecule with a tetrahydrofuran (THF)-methyl substituent and introduces a bromine atom at position 6 of the coumarin ring.
- The THF group increases hydrophobicity compared to the furan-thiophene chain, which may influence solubility and membrane permeability .
8-Methoxy-2-imino-2H-chromene-3-carboxylic Acid (2-Chlorophenyl)amide
- Structural Differences: The imino group (C=NH) replaces the oxo group (C=O) at position 2, and the carboxamide side chain is substituted with a 2-chlorophenyl group ().
- Implications: The imino group may enhance hydrogen-bonding interactions with biological targets.
Variations in the Carboxamide Side Chain
N-(2-Nitrophenyl)thiophene-2-carboxamide
N-Substituted Furan-3-carboxamide Derivatives
- Structural Differences : Compounds such as 2-(2-hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide () feature hydrazinyl-oxoethyl groups instead of the coumarin-thiophene-ethyl chain.
- Implications :
Key Comparative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
